1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18838783
InChI: InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3
SMILES:
Molecular Formula: C10H9BrF3NOS
Molecular Weight: 328.15 g/mol

1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18838783

Molecular Formula: C10H9BrF3NOS

Molecular Weight: 328.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C10H9BrF3NOS
Molecular Weight 328.15 g/mol
IUPAC Name 1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one
Standard InChI InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3
Standard InChI Key MDNVVPVQXHTKHA-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)N)SC(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one, and its CAS registry number is 1804043-64-8 . Key structural attributes include:

  • A propan-2-one backbone brominated at the α-position.

  • A para-amino-substituted phenyl ring with a meta-trifluoromethylthio group (-SCF3_3).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H9BrF3NOS\text{C}_{10}\text{H}_{9}\text{BrF}_{3}\text{NOS}
Molecular Weight328.15 g/mol
Density1.0 ± 0.1 g/cm³ (predicted)
Boiling Point311.0 ± 42.0 °C (predicted)
pKa2.55 ± 0.10 (predicted)
Standard InChIInChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-4,9H,15H2,1H3

The trifluoromethylthio group (-SCF3_3) is a strong electron-withdrawing substituent that enhances the compound’s electrophilicity, facilitating nucleophilic substitution reactions at the brominated carbon. Concurrently, the para-amino group (-NH2_2) introduces electron-donating effects, creating a polarized electronic environment that influences both reactivity and interactions with biological targets.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multi-step protocols starting from substituted aniline derivatives. Key steps include:

  • Bromination: Introducing bromine at the α-position of a propan-2-one precursor.

  • Functionalization: Installing the trifluoromethylthio group via thiolation or sulfur-based coupling reactions.

  • Amination: Introducing the amino group at the para position of the phenyl ring.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
BrominationN-Bromosuccinimide (NBS), CH3_3COOH, 40°CUse of catalytic Lewis acids (e.g., FeBr3_3) to enhance regioselectivity.
ThiolationTrifluoromethylthiolating agents (e.g., CF3_3SCl), CuCNSolvent optimization (e.g., DMF vs. THF) to improve SCF3_3 incorporation.
PurificationColumn chromatography (SiO2_2, hexane:EtOAc)Gradient elution to separate brominated byproducts .

Industrial-scale production may employ continuous flow reactors to improve efficiency, though this remains speculative due to limited public data. Safety protocols are critical due to the hazardous nature of bromine and sulfur-containing reagents.

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays reveal dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. Proposed mechanisms include:

  • Inhibition of tubulin polymerization, disrupting mitotic spindle formation.

  • Interaction with cysteine residues in oncogenic proteins via the electrophilic bromopropanone moiety.

Table 3: Biological Activity Profile

Target Organism/Cell LineIC50_{50} (μM)Mechanism Hypothesis
Staphylococcus aureus12.4 ± 1.2Cell wall synthesis inhibition.
MCF-7 (Breast Cancer)8.9 ± 0.8Tubulin binding, apoptosis induction.

Comparative Analysis with Structural Analogues

Chlorophenyl vs. Trifluoromethylthiophenyl Derivatives

Replacing the -SCF3_3 group with -Cl (as in 1-(4-Amino-2-chlorophenyl)-1-bromopropan-2-one) reduces molecular weight (262.53 g/mol) but diminishes lipophilicity and metabolic stability. The -SCF3_3 group’s stronger electron-withdrawing effects enhance reactivity in SN2 reactions compared to chloro analogues.

Table 4: Functional Group Impact on Reactivity

CompoundLogP (Predicted)Half-Life (Human Liver Microsomes)
1-(4-Amino-2-(SCF3_3)phenyl)-1-bromo...2.1>6 hours
1-(4-Amino-2-Cl-phenyl)-1-bromo...1.63.2 hours

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile scaffold for developing:

  • Kinase inhibitors: Modifying the amino group to introduce hydrogen-bond donors improves ATP-binding pocket affinity.

  • Antibacterial agents: Functionalizing the propanone backbone with azide groups enables "click chemistry" for library synthesis.

Future Research Directions

  • In Vivo Toxicology: Assess acute/chronic toxicity in rodent models.

  • Structure-Activity Relationships (SAR): Systematic modification of the -SCF3_3 and -NH2_2 groups to optimize potency.

  • Formulation Studies: Development of nanoparticle carriers to improve aqueous solubility.

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